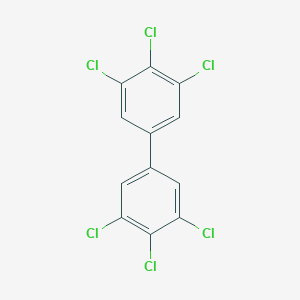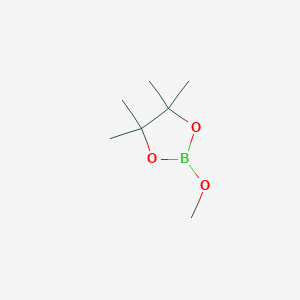
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-Methoxy-TMD, is a versatile, organoboron compound that has been used in various scientific research applications. It is a colorless, non-toxic, and low-cost compound that has been used in a variety of fields, including organic synthesis, biochemistry, and materials science. This compound has been used to create a variety of other compounds, such as polymers, polysaccharides, and pharmaceuticals. It has also been used in the development of a variety of catalysts and reagents.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, revealing significant details about its molecular configuration and interactions. For instance, a derivative was synthesized through the reaction with o-aminophenol, showing an orthorhombic structure and providing insights into the coordination of the boron atom within the molecule, indicating the presence of an inner trioxoammoniumborate (Seeger & Heller, 1985).
Synthesis of Derivatives
Various derivatives of this compound have been synthesized for different applications. For example, ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives were created, and their inhibitory activity against serine proteases was assessed, showing no significant coordination between sulfur and boron, and only weak nitrogen-boron coordination (Spencer et al., 2002).
Chemical Reactions and Mechanisms
The compound has been used in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. For instance, it was involved in a double nucleophilic addition reaction with ketene silyl acetals and allylborolanes, facilitated by silica gel and water, leading to the formation of delta-hydroxyesters (Shimizu et al., 2010).
Advanced Material Synthesis
This compound has also been used in the synthesis of advanced materials, such as in the preparation of enol borates from ketone-derived compounds. These enol borates were utilized in reactions with aldehydes to produce syn-aldols, showcasing the compound's utility in creating complex molecular structures (Hoffmann et al., 1987).
Safety and Hazards
This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .
Mécanisme D'action
Target of Action
Similar compounds like boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that this compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . This suggests that it may interact with its targets to form new chemical bonds, leading to the creation of these copolymers.
Biochemical Pathways
It’s known that similar compounds can participate in borylation reactions and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions can lead to significant changes in the biochemical pathways of the system.
Pharmacokinetics
Its physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the synthesis of novel copolymers suggests that it can lead to the formation of new chemical structures with potentially unique properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It is known to be moisture sensitive , suggesting that humidity levels could impact its stability and effectiveness. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
Analyse Biochimique
Biochemical Properties
The role of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in biochemical reactions is primarily as a synthesis reagent for boronic esters . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions
Molecular Mechanism
It is known to be involved in the formation of C-C bonds, oxidation, and reduction reactions
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive , suggesting that it may degrade in the presence of water.
Propriétés
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 |
Source


|
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-66-0 |
Source


|
| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
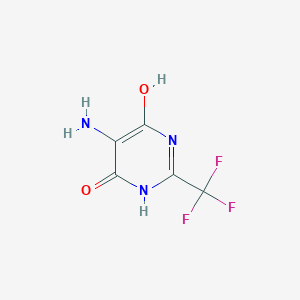

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)



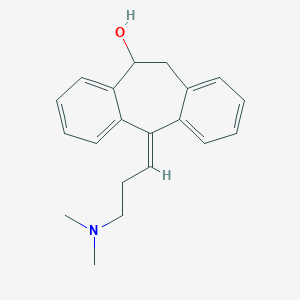
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
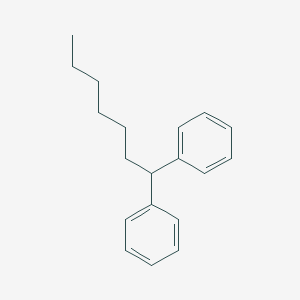
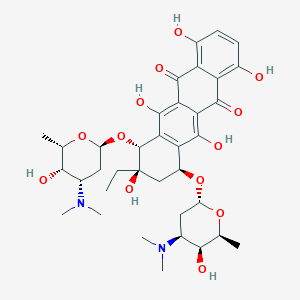
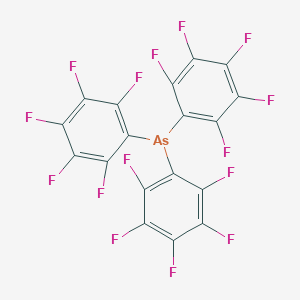

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
